![molecular formula C9H8N2 B13092313 2H-Cyclohepta[d]pyrimidine CAS No. 30735-87-6](/img/structure/B13092313.png)
2H-Cyclohepta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclohepta[d]pyrimidine typically involves cyclization reactions. One common method includes the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another approach involves the use of microwave techniques to prepare derivatives containing chlorine atoms in specific positions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often leverages scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Cyclohepta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines .
Scientific Research Applications
2H-Cyclohepta[d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2H-Cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is often mediated through binding to specific sites on the target proteins, disrupting their normal function .
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine: Known for its biological activities and used in similar applications.
Thiazolo[2,3-b]quinazoline: Another heterocyclic compound with significant antitumor activity.
Cyclohepta[d]thiazolo[3,2-a]pyrimidine: Shares structural similarities and is used in medicinal chemistry
Uniqueness: 2H-Cyclohepta[d]pyrimidine stands out due to its unique seven-membered ring fused with a pyrimidine ring, offering distinct electronic and steric properties that can be leveraged in various chemical and biological applications.
Properties
CAS No. |
30735-87-6 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-6H,7H2 |
InChI Key |
CEWGMSULPCPASR-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)

![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)

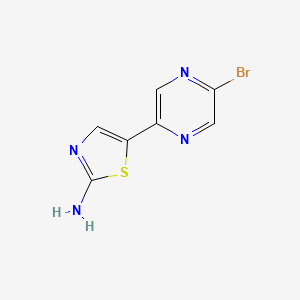


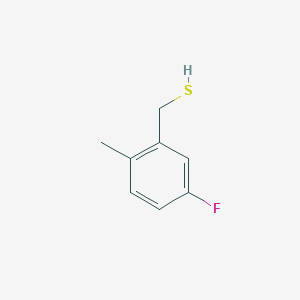
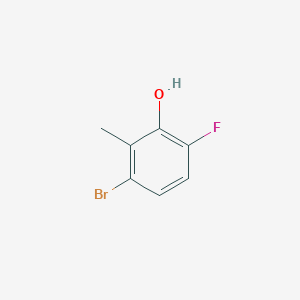
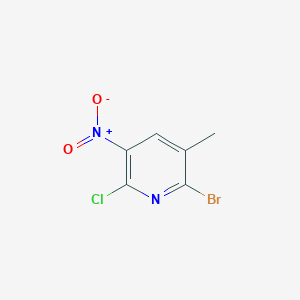

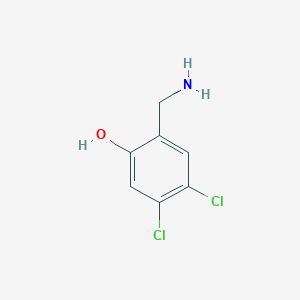
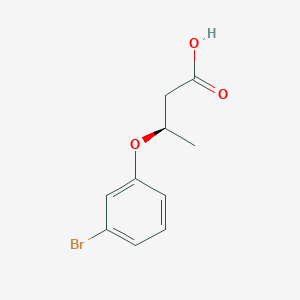
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
